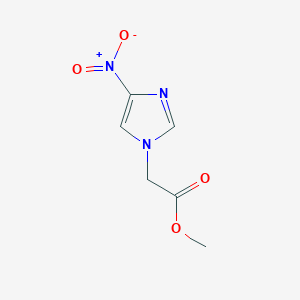
Iodine-125
Descripción general
Descripción
Iodine-125 (125I) is a radioisotope of iodine. It has uses in biological assays, nuclear medicine imaging, and radiation therapy as brachytherapy to treat a number of conditions, including prostate cancer, uveal melanomas, and brain tumors . It is the second longest-lived radioisotope of iodine, after iodine-129 .
Synthesis Analysis
The synthesis of Iodine-125 involves the incorporation of radioiodine into a defined position in a nucleic acid molecule . The decay of 125I results in the emission of multiple, low-energy Auger electrons . The probability of such strand breaks at a given nucleotide is in inverse proportion to the distance from the 125I atom to the sugar of that nucleotide .Molecular Structure Analysis
Iodine-125 is a radioisotope of iodine. It has 53 protons (Z) and 72 neutrons (N) . It decays by electron capture to an excited state of tellurium-125 .Chemical Reactions Analysis
Iodine-125 decays by electron capture to an excited state of tellurium-125 . This state is not the metastable 125m Te, but rather a lower energy state that decays immediately by gamma decay with a maximum energy of 35 keV .Physical And Chemical Properties Analysis
Iodine-125 has a half-life of 59.49 days . It decays by electron capture to an excited state of tellurium-125 . This state is not the metastable 125m Te, but rather a lower energy state that decays immediately by gamma decay with a maximum energy of 35 keV .Aplicaciones Científicas De Investigación
Radiobiological Research : I-125 is a model Auger electron emitter and is used to study the biological effects of Auger electron cascades following inner shell ionization of atoms. It helps in understanding the risks associated with Auger emitters used in diagnosis and therapy (Sastry, 1992).
Dosimetric Characteristics in Cancer Therapy : I-125 is used in computational studies to evaluate its dosimetric characteristics, especially in cancer therapy. It helps in understanding its spatial distribution in tumors and surrounding tissues (А. Нерозин et al., 2016).
Small Animal Imaging : I-125 is employed in small animal imaging experiments. Techniques have been developed to correct for photon attenuation in imaging with I-125, improving the quality and accuracy of the imaging results (Hwang et al., 2006).
Soil-Plant System Studies : Radioactive iodide (125I) is used as a tracer to study the behavior of iodine in soil under various conditions and its dynamic transfer in soil-plant systems. This aids in understanding the environmental impact and remediation techniques related to iodine (Weng et al., 2009).
Behavior in Lakes : Research using 125I in Canadian Shield lakes helps in understanding the loss rate of iodine from water to sediment and its behavior in aquatic environments (Bird et al., 1995).
Therapeutic Applications : I-125 is used in treating intraocular tumors, showcasing minimal radiation damage to the eye while effectively sterilizing the tumor (Packer et al., 1980).
Gene Imaging in Small Animal Studies : Development of a novel radiation imaging detector system using I-125 for in vivo gene imaging in small animal studies. This application is particularly relevant in molecular biology research (Weisenberger et al., 1996).
Advances in Tumor Therapy : I-125 is extensively used in interstitial permanent brachytherapy for cancer treatment. Recent advances have improved the accuracy and individualization of I-125 ablative radiotherapy (Wei et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Radioactive iodine-125 (I-125) is the most widely used radioactive sealed source for interstitial permanent brachytherapy (BT) . BT has the exceptional ability to deliver extremely high doses that external beam radiotherapy (EBRT) could never achieve within treated lesions . The procedure of I-125 radioactive seed implantation evolved from ultrasound guidance to computed tomography guidance . This study aims to summarize the recent advances of I-125 BT in cancer therapy, which cover experimental research to clinical investigations, including the development of novel techniques .
Propiedades
IUPAC Name |
iodane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI/h1H/i1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBWDFGMSWQBCA-YPZZEJLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[125IH] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931134 | |
| Record name | (~125~I)iodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.9126 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodine-125 | |
CAS RN |
14158-31-7 | |
| Record name | (~125~I)iodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)
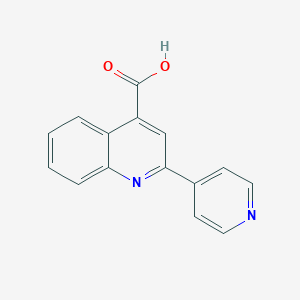

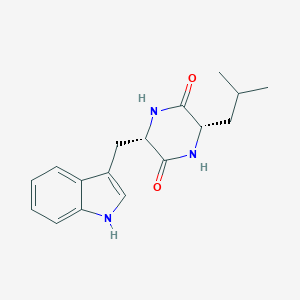

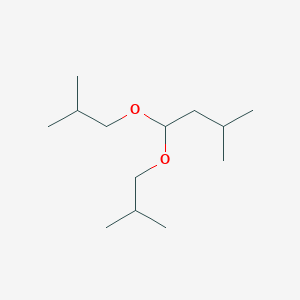
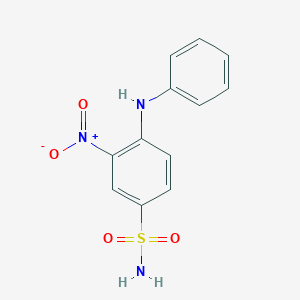


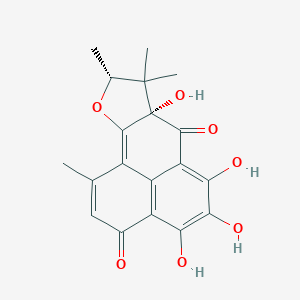
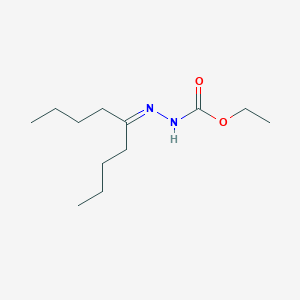
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
